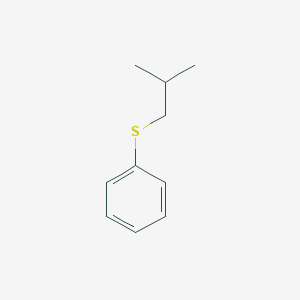

Isobutylthiobenzene

Description

Structure

3D Structure

Properties

CAS No. |

13307-61-4 |

|---|---|

Molecular Formula |

C10H14S |

Molecular Weight |

166.29 g/mol |

IUPAC Name |

2-methylpropylsulfanylbenzene |

InChI |

InChI=1S/C10H14S/c1-9(2)8-11-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |

InChI Key |

UQRLAGGSKUVKMJ-UHFFFAOYSA-N |

SMILES |

CC(C)CSC1=CC=CC=C1 |

Canonical SMILES |

CC(C)CSC1=CC=CC=C1 |

Other CAS No. |

13307-61-4 |

Origin of Product |

United States |

Reaction Mechanisms and Transformative Reactivity of Isobutylthiobenzene

Fundamental Reaction Pathways Involving the Thioether Linkage

The thioether bridge is the site of a rich variety of chemical transformations, including nucleophilic substitutions at the sulfur atom, radical-mediated processes, and elimination reactions. The sulfur atom, with its lone pairs of electrons and its ability to exist in various oxidation states, is central to the reactivity of this functional group.

Nucleophilic Substitution Reactions at the Sulfur Atom

The sulfur atom in isobutylthiobenzene is nucleophilic and can react with electrophiles. libretexts.orgmsu.edu This reactivity allows for the formation of sulfonium (B1226848) salts, which are themselves useful intermediates.

One notable reaction is the oxidation of the thioether to a sulfoxide (B87167) or a sulfone. ontosight.aiorganic-chemistry.org For instance, the oxidation of isobutylthiobenzene with oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) would yield isobutyl phenyl sulfoxide and subsequently isobutyl phenyl sulfone. ontosight.ai

| Reactant | Reagent | Product |

| Isobutylthiobenzene | Hydrogen Peroxide (H₂O₂) or m-CPBA (1 equiv.) | Isobutyl phenyl sulfoxide |

| Isobutylthiobenzene | m-CPBA (2 equiv.) | Isobutyl phenyl sulfone |

Furthermore, alkyl phenyl sulfides can undergo desulfurative chlorination. For example, reaction with (dichloroiodo)benzene facilitates a mild and rapid nucleophilic substitution at the sulfur atom, leading to the formation of a chloro-λ4-sulfurane intermediate, which then results in the corresponding alkyl chloride. rcsi.comorganic-chemistry.org This highlights the ability of the sulfur atom to be a target for nucleophilic attack, especially when activated.

Thiolate ions, derived from thiols, are excellent nucleophiles in SN2 reactions. msu.edulibretexts.org While isobutylthiobenzene itself is a sulfide (B99878), its synthesis often involves the reaction of thiophenol with an isobutyl halide, a classic example of nucleophilic substitution where the thiolate attacks the alkyl halide. jove.com Conversely, the sulfur atom in isobutylthiobenzene can act as a nucleophile, for example, by reacting with alkyl halides to form sulfonium salts. libretexts.orgmsu.edu These sulfonium salts can then serve as alkylating agents. libretexts.org

Radical Processes Involving Thioethers

The isobutyl group of isobutylthiobenzene is susceptible to radical reactions, particularly at the benzylic-like position if one were present, or at the tertiary carbon of the isobutyl group. Free radical bromination, often initiated by UV light or a radical initiator like AIBN, can selectively introduce a bromine atom. byjus.commasterorganicchemistry.com The reaction proceeds via a radical chain mechanism involving initiation, propagation, and termination steps. byjus.com For instance, the reaction of an alkyl-substituted aromatic compound with N-bromosuccinimide (NBS) in the presence of a radical initiator is a common method for benzylic bromination. wikipedia.orgchadsprep.com In the case of isobutylthiobenzene, the most likely site of radical attack would be the tertiary C-H bond of the isobutyl group due to the higher stability of the resulting tertiary radical.

The general mechanism for radical bromination is as follows:

Initiation: Homolytic cleavage of the bromine molecule (Br₂) or the N-Br bond in NBS to form bromine radicals (Br•). byjus.com

Propagation: A bromine radical abstracts a hydrogen atom from the isobutyl group to form HBr and an isobutylthiobenzene radical. This radical then reacts with another molecule of Br₂ or NBS to form the brominated product and a new bromine radical, continuing the chain reaction. ma.edu

Termination: The reaction is terminated by the combination of any two radical species. byjus.com

Electrophilic and Nucleophilic Addition to Unsaturated Derivatives

While isobutylthiobenzene itself is saturated, its unsaturated derivatives, such as phenyl vinyl sulfide, exhibit reactivity towards both electrophiles and nucleophiles at the double bond. Phenyl vinyl sulfide can participate in various cycloaddition reactions. orgsyn.org

Electrophilic Addition: The double bond in a vinyl sulfide is electron-rich and can be attacked by electrophiles. For instance, the addition of a protic acid like HBr would proceed via a carbocation intermediate, with the initial protonation likely occurring at the terminal carbon to form a more stable carbocation stabilized by the adjacent sulfur atom. unizin.orglibretexts.org

Nucleophilic Addition: The presence of the sulfur atom also allows for nucleophilic addition to the double bond, particularly when the sulfur is oxidized to a sulfoxide or sulfone, which are strongly electron-withdrawing groups. These Michael acceptors can react with nucleophiles in a conjugate addition fashion. researchgate.net

Elimination Reactions from Thioether Systems

Elimination reactions can occur from systems derived from isobutylthiobenzene, typically from the corresponding sulfonium salts. libretexts.org These reactions generally follow an E2 mechanism and are known as Hofmann eliminations when the leaving group is a trialkylamine. masterorganicchemistry.com A similar principle applies to sulfonium salts.

When a sulfonium salt derived from isobutylthiobenzene is treated with a strong base, an elimination reaction can occur to form an alkene. The regioselectivity of this elimination is often governed by the Hofmann rule, which predicts the formation of the least substituted alkene. masterorganicchemistry.com This is due to the steric bulk of the leaving group (a dialkyl sulfide).

For the isobutyl group, there are two types of β-hydrogens that can be eliminated. Abstraction of a proton from the CH₂ group would lead to isobutylene, while abstraction from one of the methyl groups would lead to 1-butene. The specific product distribution would depend on the reaction conditions and the nature of the base used. These reactions typically require heating. libretexts.org

Reactivity of the Aromatic Moiety of Isobutylthiobenzene

The benzene (B151609) ring of isobutylthiobenzene is susceptible to attack by electrophiles, leading to substitution reactions that are characteristic of aromatic compounds. The isobutylthio group plays a crucial role in directing the position of these substitutions.

Electrophilic Aromatic Substitution Reactions

The isobutylthio (-S-iBu) group is an ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comsavemyexams.comulethbridge.ca This directing effect is due to the ability of the sulfur atom's lone pairs to donate electron density to the benzene ring through resonance, which stabilizes the carbocation intermediate (arenium ion) formed during the attack of the electrophile. organicchemistrytutor.com

This resonance stabilization is most effective when the electrophile attacks the ortho and para positions, as this allows for the positive charge to be delocalized onto the sulfur atom. organicchemistrytutor.com Although sulfur is more electronegative than carbon, leading to an electron-withdrawing inductive effect, the resonance effect dominates in determining the orientation of substitution. ulethbridge.ca Consequently, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation will predominantly yield ortho- and para-substituted products. echemi.comchemguide.co.ukunacademy.comslideshare.net

The activating or deactivating nature of the isobutylthio group is a balance between its electron-donating resonance effect and its electron-withdrawing inductive effect. Thioether groups are generally considered to be weakly activating or weakly deactivating. masterorganicchemistry.com

A common example of an EAS reaction is Friedel-Crafts acylation. The reaction of isobutylthiobenzene with an acyl chloride (e.g., acetyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) would yield a mixture of o- and p-isobutylthioacetophenone. chemguide.co.ukunacademy.comslideshare.net

| Reactant | Reagent | Catalyst | Major Products |

| Isobutylthiobenzene | Acetyl chloride | AlCl₃ | ortho-Isobutylthioacetophenone and para-Isobutylthioacetophenone |

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org In this reaction, a directing metalating group (DMG) guides a strong base, typically an organolithium reagent, to deprotonate the proton at the position ortho to the DMG. sci-hub.sebaranlab.org The thioether moiety (-SR) in alkylthiobenzenes can function as a moderate DMG. acs.orgksu.edu.sa

The mechanism commences with the coordination of the Lewis acidic lithium atom of the organolithium base (e.g., n-butyllithium, n-BuLi) to the Lewis basic sulfur atom of the isobutylthiobenzene. wikipedia.org This initial complexation brings the strong base in close proximity to the ortho-protons of the benzene ring, facilitating selective deprotonation and the formation of a stable ortho-lithiated intermediate. researchgate.netresearchgate.net This intermediate is a potent nucleophile and can react with a wide array of electrophiles to yield ortho-substituted isobutylthiobenzene derivatives. acs.orgksu.edu.sa

The choice of solvent can be critical in determining the outcome of the metalation. For instance, in the case of ethyl phenyl sulfide, a close analog of isobutylthiobenzene, metalation with n-BuLi in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) is highly solvent-dependent. researchgate.net In non-polar solvents like n-hexane, ortho-lithiation is the exclusive pathway. researchgate.net However, in a coordinating solvent like tetrahydrofuran (B95107) (THF), the reaction proceeds via α-lithiation, which is the deprotonation of the carbon adjacent to the sulfur atom. researchgate.net This highlights the competition between ring metalation and side-chain metalation, which can be tuned by the reaction conditions.

A general scheme for the directed ortho-metalation of isobutylthiobenzene and subsequent reaction with an electrophile (E+) is presented below:

Figure 1: Directed ortho-metalation of isobutylthiobenzene.

| Electrophile (E-X) | Product (ortho-E-C₆H₄SCH₂CH(CH₃)₂) |

| D₂O | 2-Deuterio-isobutylthiobenzene |

| (CH₃)₃SiCl | 2-(Trimethylsilyl)isobutylthiobenzene |

| CO₂ then H₃O⁺ | 2-(Isobutylthio)benzoic acid |

| R₂CO then H₃O⁺ | 2-(Isobutylthio)phenyl(dialkyl)methanol |

C-S Bond Activation and Subsequent Functionalization

The carbon-sulfur bond in isobutylthiobenzene, while relatively stable, can be activated and cleaved under specific catalytic conditions, opening pathways for diverse functionalizations.

A significant transformation involving C-S bond activation is the replacement of the thioether group with other functional groups. Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the cyanation of aryl thioethers, converting the C-S bond into a C-CN bond. acs.orgbohrium.comnih.gov This transformation provides direct access to aryl nitriles, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. sci-hub.se

A plausible mechanism for the nickel-catalyzed cyanation of an aryl thioether like isobutylthiobenzene involves the oxidative addition of the C(aryl)-S bond to a low-valent nickel(0) catalyst. sci-hub.sebohrium.com The reaction typically employs a ligand such as 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype) and a cyanide source like zinc cyanide (Zn(CN)₂). Following oxidative addition to form a Ni(II) intermediate, transmetalation with a zinc-cyanide species occurs, replacing the isobutylthiolate group with a cyanide ligand on the nickel center. sci-hub.seacs.org The final step is reductive elimination, which forms the C-CN bond to yield the benzonitrile (B105546) product and regenerates the active Ni(0) catalyst. bohrium.com The presence of a base, such as potassium acetate (B1210297) (KOAc), has been found to be crucial for the efficiency of this transformation. nih.gov

Below are representative conditions and yields for the nickel-catalyzed cyanation of various aryl thioethers, demonstrating the feasibility of this reaction.

Table 1: Nickel-Catalyzed Cyanation of Aryl Thioethers with Zn(CN)₂. researchgate.net General Conditions: Aryl thioether (0.2 mmol), Ni(cod)₂ (10 mol %), dcype (20 mol %), KOAc (1.5 equiv.), Zn(CN)₂ (0.6 equiv.), in 1,4-dioxane (B91453) at 130 °C for 16h.

| Aryl Thioether Substrate | Yield of Aryl Nitrile (%) |

|---|---|

| Thioanisole (B89551) | 89 |

| 4-Methoxythioanisole | 90 |

| 4-(Trifluoromethyl)thioanisole | 81 |

| 2-Naphthyl methyl sulfide | 89 |

The sulfur atom in isobutylthiobenzene is susceptible to both oxidation and reduction, leading to a range of valuable derivatives.

Oxidative Transformations: Thioethers are readily oxidized to sulfoxides and subsequently to sulfones. This transformation is highly significant as sulfoxides and sulfones are important functional groups in medicinal chemistry and materials science. The oxidation can be achieved with a variety of oxidizing agents, with hydrogen peroxide (H₂O₂) being a common and environmentally benign choice. mdpi.comnih.gov The selectivity of the oxidation—stopping at the sulfoxide or proceeding to the sulfone—can often be controlled by modulating the reaction conditions, such as temperature, reaction time, and the stoichiometry of the oxidant. mdpi.comresearchgate.net For example, using H₂O₂ in glacial acetic acid at room temperature has been shown to be a highly selective method for converting sulfides to sulfoxides in excellent yields, typically avoiding overoxidation to the sulfone. nih.gov Conversely, stronger conditions or specific catalysts can drive the reaction to completion to form the sulfone. mdpi.comorientjchem.org

Figure 2: Oxidation of isobutylthiobenzene to isobutyl phenyl sulfoxide and isobutyl phenyl sulfone.

Reductive Transformations: Reductive cleavage of the C-S bond, known as desulfurization, results in the removal of the sulfur-containing group and its replacement with a hydrogen atom. This transformation effectively converts isobutylthiobenzene into isobutylbenzene. Classical methods for desulfurization often employ Raney nickel, which efficiently cleaves the C-S bond. organic-chemistry.org Other methods include using molybdenum hexacarbonyl or phosphite-catalyzed reductions under metal-free conditions. organic-chemistry.orgrsc.org

Rearrangement Reactions (if applicable to Isobutylthiobenzene systems)

While isobutylthiobenzene itself does not readily undergo the most common named rearrangement reactions, its derivatives can be substrates for such transformations. These rearrangements are powerful tools for forming new carbon-carbon bonds and increasing molecular complexity.

Thio-Claisen Rearrangement: This is the sulfur analog of the well-known Claisen rearrangement. uni-regensburg.de It requires an allyl aryl sulfide substrate. If isobutylthiobenzene were functionalized to introduce an allyl group on the sulfur atom (forming an allyl phenyl sulfide derivative), this derivative could undergo a nih.govnih.gov-sigmatropic rearrangement upon heating. nih.gov This process involves the cleavage of a C-S bond and the formation of a new C-C bond at the ortho position of the benzene ring, ultimately yielding an o-allylthiophenol derivative. uwindsor.ca

Truce-Smiles Rearrangement: This reaction involves an intramolecular nucleophilic aromatic substitution (SₙAr) where an aryl group migrates. cdnsciencepub.com It is typically observed in diaryl sulfones. Therefore, isobutyl phenyl sulfone, the oxidation product of isobutylthiobenzene, could potentially undergo a Truce-Smiles rearrangement if an appropriate nucleophilic site is generated within the molecule, for example by deprotonation of an ortho-methyl group on a second aryl ring attached to the sulfone. cdnsciencepub.com

Investigation of Reaction Kinetics and Thermodynamic Parameters

Understanding the kinetics and thermodynamics of reactions involving isobutylthiobenzene is crucial for optimizing reaction conditions and elucidating mechanisms. While specific data for isobutylthiobenzene is scarce, studies on close analogs like thioanisole and other aryl sulfides provide valuable insights.

Reaction Kinetics: Kinetic studies on the oxidation of aryl thioethers have been performed. For instance, the oxidation of various para-substituted thioanisoles by hypochlorite (B82951) shows second-order kinetics. nih.gov The rate constants are influenced by the electronic nature of the substituents on the aromatic ring, with electron-donating groups generally increasing the reaction rate. nih.gov For the oxidation of thioanisole to its sulfoxide by NaOCl at 37 °C, the second-order rate constant for the subsequent oxidation to the sulfone is significantly slower. nih.gov Laser flash photolysis has been used to determine the rates of C-S bond cleavage in the radical cations of tert-alkyl phenyl sulfides, providing quantitative data on the bond-breaking step. nih.gov

Thermodynamic Parameters: Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) dictate the feasibility and position of equilibrium for a given reaction. Density Functional Theory (DFT) calculations are a powerful tool for estimating these parameters. For example, DFT studies on the C-S bond cleavage of cyclohexyl phenyl sulfide, a model for sulfur-containing compounds in heavy oil, have been used to calculate the Gibbs free energies of activation (ΔG‡) for heterolysis. nih.govacs.org These calculations show that transition metal ions can significantly lower the kinetic barrier for C-S bond cleavage. nih.govacs.org The C-S bond dissociation free energy (BDFE) for the radical cation of thioanisole has also been estimated, providing a measure of the energy required for homolytic cleavage. researchgate.net

Table 2: Calculated Thermodynamic Parameters for C-S Bond Cleavage in Phenyl Sulfide Derivatives.

| Process | Compound/System | Parameter | Value | Reference |

|---|---|---|---|---|

| Heterolytic Cleavage | Cyclohexyl Phenyl Sulfide + H⁺ | ΔG‡ (298.15 K) | 177.0 kJ/mol | nih.gov |

| Heterolytic Cleavage | Cyclohexyl Phenyl Sulfide + Cu²⁺ | ΔG‡ (298.15 K) | 136.0 kJ/mol | nih.gov |

| Homolytic Cleavage | Thioanisole Radical Cation | BDFE | ~10 kcal/mol (~42 kJ/mol) | researchgate.net |

Advanced Applications of Isobutylthiobenzene in Organic Synthesis and Materials Science

Isobutylthiobenzene as a Versatile Synthetic Intermediate

In the field of organic chemistry, synthetic intermediates, often referred to as building blocks, are crucial starting materials used to construct more complex molecules through various chemical reactions. cymitquimica.comindagoochem.com These foundational compounds are essential in diverse areas, including drug discovery and materials science. cymitquimica.com

Building Block for Complex Organic Molecule Synthesis

Isobutylthiobenzene functions as a versatile synthetic intermediate, providing a foundational structure for the synthesis of other organic compounds. ontosight.ai Its utility as a building block is demonstrated by the existence of functionalized derivatives available for research and development, such as 1-Bromo-3-isobutylthiobenzene. cymitquimica.com The presence of such derivatives indicates that the isobutylthiobenzene core can be readily modified, allowing chemists to construct a variety of more complex molecules by introducing additional functional groups or extending the carbon skeleton. This modular approach is fundamental to modern organic synthesis, enabling the targeted creation of molecules with specific properties and functions. illinois.edursc.org

Role in Cascade and Multicomponent Reactions

Cascade reactions, also known as tandem or domino reactions, are chemical processes involving at least two consecutive reactions where the product of the first step becomes the substrate for the next, all conducted in a single pot without isolating intermediates. baranlab.orgslideshare.net Similarly, multicomponent reactions (MCRs) combine three or more starting materials in a one-pot synthesis to form a complex product that incorporates most of the atoms from the reactants. organic-chemistry.orgnih.gov These strategies are highly valued in modern chemistry for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.govuniba.it

Despite the significance of these advanced synthetic strategies, the specific role and application of isobutylthiobenzene as a reactant in cascade or multicomponent reactions are not well-documented in the available scientific literature.

Functional Material Design Incorporating Isobutylthiobenzene Moieties

The design of functional materials often involves the careful selection of molecular components to achieve desired physical and chemical properties. This can be accomplished by creating new polymers from specific precursors or by chemically modifying existing ones. unc.educargill.com

Precursors for Polymer Synthesis and Modification

A polymer precursor is a monomer or system of monomers that can be reacted to form a polymer. uniba.it Polymer modification, conversely, involves altering the chemical structure of an existing polymer to enhance its properties, such as impact strength, thermal stability, or flexibility. unc.eduresearchgate.net These approaches are central to creating tailored materials for a vast range of applications. cargill.comvalochem.com

However, the scientific literature does not provide specific examples or detailed research on the use of isobutylthiobenzene as a monomer for polymer synthesis or as an agent for the post-polymerization modification of other polymers.

Components in Ligand Design for Catalysis

In transition-metal catalysis, ligands are organic molecules that bind to a central metal atom, modulating its activity and selectivity. sigmaaldrich.comrsc.org The design of these ligands is critical for developing effective catalysts. Thioethers, containing a sulfur atom with lone electron pairs, are a known class of compounds capable of acting as ligands for various metals. The nature of the ligand-metal interaction can significantly influence the outcome of a catalytic reaction. cmu.edu Some systems utilize hemilabile ligands, which contain at least two different coordinating groups, one of which can be easily displaced from the metal center while the other remains firmly attached. wikipedia.org This behavior can enhance catalytic turnover by facilitating the coordination of reactants and the release of products. wikipedia.org

While the thioether group in isobutylthiobenzene makes it a chemically plausible candidate for a ligand component, specific research detailing its incorporation into catalytic systems or its function as a ligand is not available in the reviewed literature.

Non-Biological Specialized Industrial Applications

Isobutylthiobenzene and its chemical precursors are utilized as intermediates in several specialized, non-biological industrial sectors. ontosight.ai Their applications are primarily found in the synthesis of agrochemicals and dyes. ontosight.ai

The use of mercaptans and their derivatives is a key strategy in the synthesis of various agrochemicals. arkema.com In the realm of dye production, the synthesis of functional chromophores—the parts of a molecule responsible for its color—often relies on versatile building blocks that can be integrated into larger, more complex structures. frontiersin.org

A more specific application has been noted in a patent for chromogenic copy systems, such as carbonless copy paper. In this context, the related precursor, isobutylthiophenol, was cited as a component in the development of the color-forming system. google.com Furthermore, related aromatic sulfides and benzenes are known to be used as specialty solvents and intermediates in the flavor and fragrance industry, indicating a potential area of utility for isobutylthiobenzene. chemicalbook.comvinatiorganics.com

Computational Chemistry Approaches for Isobutylthiobenzene Research

Electronic Structure Calculations for Properties and Reactivity

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. bris.ac.ukdtic.mil These methods can determine the distribution of electrons within a molecule, which in turn governs its reactivity and physical characteristics.

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital calculations are based on first principles of quantum mechanics without the use of experimental data. bris.ac.ukdtic.mil These calculations can provide highly accurate predictions of molecular properties. For isobutylthiobenzene, ab initio methods could be employed to calculate its electronic energy, dipole moment, and vibrational frequencies. Such calculations would offer a detailed picture of its electronic and structural characteristics. At present, there are no published ab initio studies specifically focused on isobutylthiobenzene.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule is critical to its function and interactions. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the different spatial arrangements (conformers) a molecule can adopt and their relative energies. ulakbim.gov.trmdpi.com

For isobutylthiobenzene, these methods could identify the most stable conformers by analyzing the rotation around the sulfur-carbon and carbon-carbon single bonds. MD simulations could further provide insights into the dynamic behavior of the isobutyl group and the phenyl ring, which is essential for understanding how the molecule might interact with other molecules or surfaces. chemrxiv.org Regrettably, no specific conformational analysis or MD simulation studies for isobutylthiobenzene are currently available.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers (transition states) that must be overcome. smu.eduyoutube.com This knowledge is key to understanding reaction kinetics and selectivity.

Potential reactions involving isobutylthiobenzene, such as oxidation at the sulfur atom or electrophilic substitution on the aromatic ring, could be modeled to elucidate their mechanisms. masterorganicchemistry.com Theoretical calculations could pinpoint the structure of transition states and the intrinsic reaction coordinate (IRC), providing a step-by-step description of the bond-making and bond-breaking processes. smu.edu The lack of such studies on isobutylthiobenzene means its reaction mechanisms have not been theoretically detailed.

Prediction of Spectroscopic Signatures and Molecular Interactions

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. researchgate.net These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

For isobutylthiobenzene, theoretical calculations could generate a predicted spectrum that would aid in the analysis of experimental data. Furthermore, computational models can be used to study non-covalent interactions, such as van der Waals forces and hydrogen bonding, which would govern its interactions with other molecules or solvents. frontiersin.org The scientific literature does not currently contain any such predictive studies for isobutylthiobenzene.

Advanced Analytical Techniques for Structural Characterization and Reaction Monitoring of Isobutylthiobenzene

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a powerful technique for accurately determining the molecular formula of a compound by measuring its mass-to-charge ratio (m/z) to several decimal places. labmanager.combioanalysis-zone.com Unlike low-resolution mass spectrometry, which provides the nominal mass as a whole number, HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas due to the mass defect of their constituent atoms. bioanalysis-zone.comlibretexts.org This high level of precision is crucial for the unambiguous identification of isobutylthiobenzene.

The molecular formula of isobutylthiobenzene is C₁₀H₁₄S. To determine this using HRMS, the instrument measures the exact mass of the molecular ion. The theoretical monoisotopic mass of isobutylthiobenzene can be calculated using the masses of the most abundant isotopes of its constituent elements:

| Element | Isotope | Mass (amu) |

| Carbon | ¹²C | 12.00000 |

| Hydrogen | ¹H | 1.00783 |

| Sulfur | ³²S | 31.97207 |

Calculation of Theoretical Monoisotopic Mass of Isobutylthiobenzene (C₁₀H₁₄S): (10 * 12.00000) + (14 * 1.00783) + (1 * 31.97207) = 120.00000 + 14.10962 + 31.97207 = 166.08169 amu

An HRMS instrument, such as a Fourier Transform Ion Cyclotron Resonance (FT-ICR) or an Orbitrap mass spectrometer, can measure the m/z value with high accuracy, typically within a few parts per million (ppm). hilarispublisher.comuni-rostock.de If the experimentally measured mass of an unknown compound is within a narrow tolerance (e.g., <5 ppm) of the calculated theoretical mass of isobutylthiobenzene, it provides strong evidence for its molecular formula. hilarispublisher.com This high mass accuracy allows for the differentiation of isobutylthiobenzene from other isobaric compounds, which may have the same nominal mass but different elemental compositions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of molecules in solution. semanticscholar.orguobasrah.edu.iq By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. libretexts.org

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum of isobutylthiobenzene is expected to show distinct signals for the protons on the phenyl ring and the isobutyl group.

Predicted ¹H NMR Spectral Data for Isobutylthiobenzene:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.1-7.4 | Multiplet | 5H |

| Methylene (B1212753) (-S-CH ₂-) | 2.8-3.0 | Doublet | 2H |

| Methine (-CH(CH₃)₂) | 1.8-2.1 | Multiplet | 1H |

| Methyl (-CH(CH ₃)₂) | 0.9-1.1 | Doublet | 6H |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups.

The chemical shifts (δ) are influenced by the electron density around the protons. libretexts.org The aromatic protons appear downfield due to the deshielding effect of the benzene (B151609) ring current. The methylene protons adjacent to the sulfur atom are also deshielded. The integration of the signals corresponds to the relative number of protons in each set. The splitting patterns (multiplicity) arise from spin-spin coupling between neighboring non-equivalent protons and follow the n+1 rule.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. ucl.ac.uk Each unique carbon atom in isobutylthiobenzene will give a distinct signal in the ¹³C NMR spectrum.

Predicted ¹³C NMR Spectral Data for Isobutylthiobenzene:

| Carbon Atom | Chemical Shift (δ, ppm) |

| Quaternary Aromatic (C-S) | 135-140 |

| Aromatic (ortho, meta, para) | 125-130 |

| Methylene (-S-C H₂-) | 40-45 |

| Methine (-C H(CH₃)₂) | 30-35 |

| Methyl (-C H₃) | 20-25 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups.

Two-dimensional (2D) NMR techniques provide correlations between different nuclei, offering a more detailed picture of the molecular structure by establishing connectivity between atoms. rutgers.eduasahilab.co.jp

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgmnstate.edu In the COSY spectrum of isobutylthiobenzene, cross-peaks would be observed between the methylene protons and the methine proton, and between the methine proton and the methyl protons of the isobutyl group, confirming the connectivity within this aliphatic chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). youtube.comlibretexts.org It is invaluable for assigning the signals in the ¹H and ¹³C NMR spectra to specific atoms in the molecule. For isobutylthiobenzene, the HMQC/HSQC spectrum would show correlations between the aromatic protons and their corresponding carbons, the methylene protons and the methylene carbon, the methine proton and the methine carbon, and the methyl protons and the methyl carbons.

Chromatographic Methods for Purity Analysis and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. solubilityofthings.com

Gas chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable compounds like isobutylthiobenzene. lpdlabservices.co.ukadventchembio.com In GC, a sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. ufl.edu

For purity analysis, a sample of isobutylthiobenzene is analyzed by GC, often with a flame ionization detector (FID). A pure sample will ideally show a single peak in the chromatogram. The presence of additional peaks indicates the presence of impurities. The retention time (the time it takes for the compound to travel through the column) is a characteristic property of the compound under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate) and can be used for identification by comparison with a known standard. ufl.edu The area of the peak is proportional to the concentration of the compound, allowing for quantitative analysis of purity. ufl.edugentechscientific.com When coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural identification of the components in a mixture. semanticscholar.org

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are indispensable techniques for the separation, identification, and quantification of isobutylthiobenzene in complex mixtures. openaccessjournals.comadvancechemjournal.comwikipedia.orgresearchgate.net These methods are widely applied in quality control, reaction monitoring, and purity assessment. advancechemjournal.comeag.com The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. wikipedia.orgresearchgate.net

UHPLC offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. eag.comresearchgate.netamericanpharmaceuticalreview.com This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires higher operating pressures. eag.comresearchgate.net The enhanced separation efficiency of UHPLC is particularly valuable for resolving isobutylthiobenzene from closely related impurities or byproducts. americanpharmaceuticalreview.com

For the analysis of isobutylthiobenzene, a non-polar compound, reversed-phase chromatography is the most common approach. In this mode, a non-polar stationary phase is used with a polar mobile phase.

Typical HPLC/UHPLC Parameters for Isobutylthiobenzene Analysis:

| Parameter | Description | Common Choices & Rationale |

| Column (Stationary Phase) | The heart of the separation, containing the packing material. | C18 (Octadecylsilane): The most widely used reversed-phase column, offering excellent hydrophobic retention for non-polar analytes like isobutylthiobenzene. Phenyl-Hexyl: Provides alternative selectivity due to π-π interactions between the phenyl groups in the stationary phase and the benzene ring of isobutylthiobenzene. sigmaaldrich.com |

| Mobile Phase | The solvent that carries the sample through the column. | Methanol (B129727)/Water or Acetonitrile/Water mixtures: These are common solvent systems for reversed-phase HPLC. The ratio is optimized to achieve the desired retention time and separation. Acetonitrile generally provides lower viscosity and UV transparency. tandfonline.com The separation of thioether metabolites of styrene (B11656) oxide has been achieved using methanol in buffered aqueous solutions. tandfonline.com |

| Detection | The method used to detect the analyte as it elutes from the column. | UV/VIS Detector: Isobutylthiobenzene contains a benzene ring, which absorbs UV light. A UV detector set at a wavelength around 254 nm is a simple and effective method for detection. eag.comMass Spectrometry (MS): Coupling HPLC or UHPLC with a mass spectrometer (LC-MS) provides high sensitivity and selectivity. nih.govacs.orgresearchgate.net It allows for the determination of the molecular weight of the analyte and its fragments, confirming the identity of isobutylthiobenzene and enabling the characterization of unknown impurities. nih.gov |

| Flow Rate | The speed at which the mobile phase is pumped through the column. | HPLC: Typically 0.5-2.0 mL/min. UHPLC: Typically 0.2-1.0 mL/min. Faster flow rates are possible with shorter columns, leading to rapid analysis. eag.com |

| Temperature | The column temperature can influence separation. | Maintained between 25-40 °C to ensure reproducible retention times and improve peak shape. eag.com |

HPLC and UHPLC methods can be developed and validated for the quantitative analysis of isobutylthiobenzene in various samples. researchgate.netuco.es This involves assessing parameters such as linearity, accuracy, precision, and limits of detection and quantification.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is a powerful non-destructive technique used to identify the functional groups present in a molecule. horiba.comgelest.com These techniques probe the vibrational modes of molecular bonds. savemyexams.comlibretexts.org

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate (stretch, bend, or twist). savemyexams.comchemistrystudent.com Different types of bonds absorb IR radiation at characteristic frequencies (expressed as wavenumbers, cm⁻¹), providing a molecular fingerprint. libretexts.orgchemistrystudent.com

For isobutylthiobenzene, the IR spectrum would exhibit characteristic absorption bands corresponding to its structural features:

Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H Stretching: The isobutyl group will show strong absorptions in the 2850-2960 cm⁻¹ region. libretexts.org

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

C-S Stretching: The thioether C-S stretching vibration is expected to be a weak band in the fingerprint region, typically between 710 and 570 cm⁻¹. libretexts.org Its weakness and position in a complex region can make it difficult to assign definitively.

Aromatic C-H Bending (Out-of-Plane): Strong absorptions in the 690-900 cm⁻¹ region can indicate the substitution pattern of the benzene ring.

While the C-S stretch is weak, IR spectroscopy is highly effective in confirming the absence of other functional groups, such as hydroxyl (-OH) or carbonyl (C=O), which would show strong, characteristic absorptions in other regions of the spectrum. libretexts.org

Raman Spectroscopy:

Raman spectroscopy is a complementary technique to IR spectroscopy. reddit.com It involves scattering light from a high-intensity laser source and analyzing the small fraction of light that is scattered at different frequencies (Raman scatter). horiba.com This frequency shift corresponds to the vibrational modes of the molecule. youtube.com

A key advantage of Raman spectroscopy is that bonds that are weak absorbers in the IR spectrum, such as symmetrically substituted C=C or C-S bonds, often produce strong signals in the Raman spectrum. Therefore, the C-S stretching vibration in isobutylthiobenzene may be more readily identifiable using Raman spectroscopy. Water is a weak Raman scatterer, making this technique suitable for analyzing samples in aqueous solutions. reddit.com

Characteristic Vibrational Frequencies for Isobutylthiobenzene:

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100-3000 | 3100-3000 | Medium to Weak |

| Aliphatic C-H (isobutyl) | Stretching | 2960-2850 | 2960-2850 | Strong |

| Aromatic C=C | Ring Stretching | 1600, 1580, 1500, 1450 | 1600, 1580, 1500, 1450 | Medium to Strong |

| C-H (isobutyl) | Bending | 1470-1450, 1385-1365 | 1470-1450, 1385-1365 | Medium |

| C-S (Thioether) | Stretching | 710-570 | 710-570 | Weak (IR), Stronger (Raman) |

| Aromatic C-H | Out-of-Plane Bending | 900-690 | 900-690 | Strong |

Note: These are general ranges and the exact positions can vary.

X-ray Crystallography for Solid-State Structure Determination (if applicable to derivatives)

Since isobutylthiobenzene is a liquid at standard conditions, it cannot be analyzed directly by this method. However, X-ray crystallography is highly applicable to the study of its solid derivatives. If isobutylthiobenzene is functionalized to create a solid compound (e.g., through oxidation to a sulfone, or by introducing groups that promote crystallization), its structure can be determined.

The process involves several key steps:

Synthesis and Crystallization: A solid derivative of isobutylthiobenzene must be synthesized and then grown into a high-quality single crystal.

Data Collection: The crystal is mounted in an X-ray diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated. wikipedia.org

Structure Solution and Refinement: The diffraction data is processed to determine the arrangement of atoms within the crystal lattice. nih.gov

Structural information obtained from X-ray crystallography of an isobutylthiobenzene derivative would provide unambiguous proof of its molecular structure. It can reveal key details such as:

The precise bond lengths and angles of the thioether linkage and the aromatic ring.

The conformation of the isobutyl group.

The planarity of the benzene ring.

Intermolecular interactions in the crystal lattice, such as van der Waals forces or hydrogen bonds (if applicable functional groups are present), which govern the crystal packing. nih.govmdpi.com

This technique has been successfully used to determine the crystal structures of various thioether and thiophene-containing organic molecules. nih.govbeilstein-journals.org

Future Directions and Emerging Research Avenues for Isobutylthiobenzene

Development of Highly Efficient and Selective Synthetic Methodologies

Future research in the synthesis of isobutylthiobenzene will likely concentrate on the development of methodologies that are not only efficient but also highly selective, minimizing waste and by-product formation. A significant area of focus will be the advancement of transition-metal-catalyzed cross-coupling reactions. nih.govnih.gov While traditional methods have been effective, emerging strategies aim to utilize more sustainable and earth-abundant metal catalysts.

Another promising direction is the exploration of photocatalytic methods. beilstein-journals.org These reactions, which utilize visible light to drive chemical transformations, offer a greener alternative to conventional thermal methods. The development of novel organocatalytic systems that operate under mild, metal-free conditions is also a key area of interest. iciq.orgnih.gov Such approaches are highly desirable from an environmental and economic perspective.

| Synthetic Methodology | Catalyst/Reagent | Key Advantages | Potential for Isobutylthiobenzene |

| Metal-Catalyzed Cross-Coupling | Palladium, Copper, Nickel, Iron | High efficiency, broad substrate scope | Development of more sustainable and cost-effective catalysts. nih.govnih.govbeilstein-journals.org |

| Photocatalytic Thiolation | Iridium-based photosensitizers | Mild reaction conditions, high selectivity | Green synthesis pathways using visible light. beilstein-journals.org |

| Organocatalytic Synthesis | Indole (B1671886) thiolate organocatalysts | Metal-free, environmentally benign | Thiol-free synthesis from readily available starting materials. iciq.orgnih.gov |

Exploration of Novel Reactivity Patterns and Transformations

Beyond its synthesis, a deeper understanding of the reactivity of isobutylthiobenzene is crucial for expanding its applications. Future research will likely delve into uncovering novel transformations of the thioether moiety. This includes the development of selective oxidation protocols to access the corresponding sulfoxide (B87167) and sulfone, which are also valuable chemical intermediates.

Furthermore, the C-S bond in isobutylthiobenzene presents an opportunity for innovative bond-forming reactions. Nickel-catalyzed aryl exchange reactions, for instance, could enable the synthesis of diverse aryl sulfides using isobutylthiobenzene as a precursor. chemrxiv.orgacs.org The exploration of radical-mediated reactions also holds promise for discovering new reactivity patterns and constructing complex molecular architectures. beilstein-journals.org

| Transformation | Reagent/Catalyst | Potential Products | Research Focus |

| Selective Oxidation | To be developed | Isobutylsulfinylbenzene, Isobutylsulfonylbenzene | Development of chemoselective oxidation methods. |

| C-S Bond Cleavage/Functionalization | Nickel/dcypt | Varied aryl sulfides | Aryl exchange reactions for molecular diversification. chemrxiv.orgacs.org |

| Radical Reactions | Photoredox catalysts | Complex sulfur-containing molecules | Uncovering novel reactivity through radical intermediates. beilstein-journals.org |

Integration with Continuous Flow and Automated Synthesis Platforms

The integration of modern chemical technologies such as continuous flow synthesis and automated platforms is set to revolutionize the production of isobutylthiobenzene. Continuous flow chemistry offers several advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for seamless integration of reaction and purification steps. nih.govnih.govmdpi.comacs.org The development of robust and scalable continuous flow processes for the synthesis of isobutylthiobenzene will be a key area of future research.

Automated synthesis platforms, capable of performing high-throughput experimentation, will accelerate the discovery and optimization of new reactions and processes for isobutylthiobenzene. researchgate.netnih.govnih.govhitgen.commrs-j.org These platforms can rapidly screen a wide range of catalysts, reagents, and reaction conditions, significantly reducing the time and resources required for research and development.

| Technology | Key Benefits | Application to Isobutylthiobenzene |

| Continuous Flow Synthesis | Improved safety, scalability, and process control | Development of efficient and scalable manufacturing processes. nih.govnih.govmdpi.comacs.org |

| Automated Synthesis Platforms | High-throughput screening, rapid optimization | Accelerated discovery of new synthetic routes and transformations. researchgate.netnih.govnih.govhitgen.commrs-j.org |

Rational Design of Catalysts for Isobutylthiobenzene Transformations

The rational design of catalysts will be instrumental in advancing the chemistry of isobutylthiobenzene. By understanding the mechanisms of catalytic transformations, researchers can design more active, selective, and stable catalysts. For instance, the development of catalysts with well-defined active sites can lead to improved control over product selectivity in the synthesis and functionalization of isobutylthiobenzene. rsc.orgresearchgate.netenergy.govgoogle.com

Computational modeling will play a crucial role in this endeavor, allowing for the in-silico design and screening of potential catalysts before their experimental validation. This approach can significantly accelerate the catalyst development process and lead to the discovery of novel catalytic systems with unprecedented performance.

Synergistic Approaches Combining Experimental and Computational Studies

The synergy between experimental and computational chemistry will be a hallmark of future research on isobutylthiobenzene. rsc.orgnih.govnih.gov Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and reaction mechanisms of isobutylthiobenzene and its derivatives. mdpi.comnih.govmdpi.comresearchgate.netresearchgate.net

These theoretical predictions can then be used to guide experimental studies, leading to a more rational and efficient research process. For example, computational screening of potential reaction pathways can help identify the most promising avenues for experimental investigation. nih.govnih.gov Conversely, experimental results can be used to validate and refine computational models, leading to a deeper and more accurate understanding of the chemical behavior of isobutylthiobenzene. rsc.org This integrated approach will be essential for unlocking the full potential of this important organosulfur compound.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Isobutylthiobenzene, and how should researchers validate the product’s purity and structure?

- Answer : Isobutylthiobenzene is typically synthesized via nucleophilic substitution reactions, where a thiol group replaces a leaving group (e.g., halide) on an aromatic ring. Common methods involve reacting isobutylthiol with a substituted benzene derivative under basic conditions. To validate purity and structure, researchers should employ spectroscopic techniques:

- NMR spectroscopy (¹H and ¹³C) to confirm molecular structure and substitution patterns.

- Gas chromatography-mass spectrometry (GC-MS) to assess purity and detect byproducts.

- Infrared (IR) spectroscopy to identify functional groups (e.g., C-S bonds).

Detailed protocols for reagent preparation and instrumental parameters must be documented to ensure reproducibility .

Q. What spectroscopic techniques are most effective for confirming the structure and purity of Isobutylthiobenzene?

- Answer : A multi-technique approach is critical:

- High-resolution mass spectrometry (HRMS) provides exact molecular weight confirmation.

- Elemental analysis verifies stoichiometric composition.

- Thin-layer chromatography (TLC) or HPLC monitors reaction progress and purity.

Researchers should cross-reference spectral data with literature and validate results using secondary methods to minimize analytical bias .

Advanced Research Questions

Q. How can researchers optimize the synthesis of Isobutylthiobenzene under inert atmospheric conditions to minimize side reactions?

- Answer : Side reactions (e.g., oxidation of thiols) are common in air-sensitive syntheses. Methodological optimizations include:

- Using Schlenk lines or gloveboxes to maintain an inert nitrogen/argon atmosphere.

- Adding radical inhibitors (e.g., BHT) to suppress oxidative coupling.

- Adjusting reaction temperature and catalyst loading (e.g., Pd/Cu systems) to enhance selectivity.

Kinetic studies under varying conditions (temperature, pressure, solvent polarity) should be conducted, with results tabulated to identify optimal parameters .

Q. What methodologies are recommended for resolving contradictions in spectroscopic data when characterizing Isobutylthiobenzene derivatives?

- Answer : Contradictions may arise from impurities, instrumental errors, or conformational isomerism. Researchers should:

- Replicate experiments to confirm data consistency.

- Perform 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals.

- Compare results with computational models (e.g., DFT simulations) to predict spectral patterns.

Systematic error analysis (e.g., calibration checks, signal-to-noise ratios) and peer validation of raw data are essential .

Q. How should researchers design experiments to investigate the kinetic stability of Isobutylthiobenzene under varying thermal conditions?

- Answer : Controlled thermal degradation studies can be structured as follows:

- Isothermal thermogravimetric analysis (TGA) to measure mass loss over time at fixed temperatures.

- Differential scanning calorimetry (DSC) to identify phase transitions and decomposition enthalpies.

- Arrhenius plots derived from kinetic data to calculate activation energies.

Experimental variables (e.g., heating rate, sample size) must be standardized, and results statistically analyzed to account for variability .

Q. What strategies are effective in reconciling discrepancies between computational predictions and experimental observations of Isobutylthiobenzene’s reactivity?

- Answer : Discrepancies often stem from oversimplified computational models. Mitigation strategies include:

- Validating computational methods (e.g., DFT functionals) against experimental benchmarks.

- Incorporating solvent effects and explicit solvation models in simulations.

- Conducting sensitivity analyses to assess how input parameters (e.g., bond dissociation energies) affect predictions.

Researchers should document all assumptions and compare results across multiple software platforms (e.g., Gaussian, ORCA) .

Guidance for Data Contradiction Analysis

- Key Considerations :

- Reproducibility : Ensure experiments are repeated under identical conditions to rule out random errors .

- Systematic Error Identification : Calibrate instruments and use control samples to detect biases .

- Statistical Validation : Apply tests (e.g., t-tests, ANOVA) to assess significance of observed discrepancies .

- Literature Cross-Validation : Compare findings with peer-reviewed studies to contextualize contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.